molecular formula C17H20N2O4S B4776345 4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide

4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide

Cat. No. B4776345
M. Wt: 348.4 g/mol
InChI Key: MGQURHFPRSAZFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide involves several chemical strategies. One method includes the reaction of N-methoxymethyl-N-methylcarbamoyl(trimethyl)silane with N-sulfonylimines under catalyst-free conditions, yielding α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides with good to excellent yields. This process highlights the synthesis of structurally similar compounds through efficient and straightforward methodologies (Liu, Guo, & Chen, 2015).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, a study on 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide utilized these methods to elucidate its crystalline structure, indicating that it crystallizes in a triclinic system. The research also covered electronic and thermodynamic properties, providing insight into the molecule's reactivity and stability (Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide groups, as found in 4-methoxy-N-methyl-3-{[(2-phenylethyl)amino]sulfonyl}benzamide, have been extensively studied. These reactions often involve the transformation of these compounds under various conditions to yield new derivatives with potential biological activities. For example, the preparation of radiolabeled compounds for biochemical assays showcases the versatility of sulfonamide derivatives in chemical synthesis and their utility in scientific research (Cardoso & Pradelles, 1982).

Mechanism of Action

While the exact mechanism of action for this specific compound is not provided, a similar compound, Metsulfuron-methyl, has been shown to inhibit cell division in the shoots and roots of plants .

properties

IUPAC Name

4-methoxy-N-methyl-3-(2-phenylethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18-17(20)14-8-9-15(23-2)16(12-14)24(21,22)19-11-10-13-6-4-3-5-7-13/h3-9,12,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQURHFPRSAZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-methyl-3-[(2-phenylethyl)sulfamoyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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